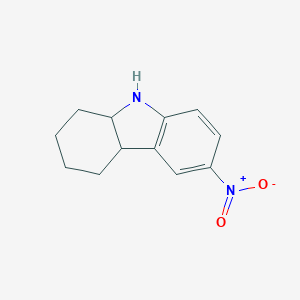

6-Nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazole

Description

Properties

IUPAC Name |

6-nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c15-14(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h5-7,9,11,13H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODASCGHTGXXAHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C3=C(N2)C=CC(=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101256794 | |

| Record name | 2,3,4,4a,9,9a-Hexahydro-6-nitro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100134-83-6 | |

| Record name | 2,3,4,4a,9,9a-Hexahydro-6-nitro-1H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100134-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,4a,9,9a-Hexahydro-6-nitro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The synthesis begins with a nitrobenzene-tethered cyclohexenone derivative, such as methyl 1-(2-nitrophenyl)-4-oxo-2-cyclohexene-1-carboxylate. Reductive cyclization is initiated by treating the precursor with a strong base (e.g., potassium tert-butoxide) in a polar aprotic solvent like tetrahydrofuran (THF). The base facilitates deprotonation, triggering a conjugate addition-elimination sequence that forms the hexahydrocarbazole skeleton.

Key parameters influencing yield include:

-

Base strength : Potassium tert-butoxide outperforms weaker bases like sodium carbonate, achieving cyclization yields >75%.

-

Temperature : Reactions conducted at 50–60°C minimize side product formation.

-

Solvent polarity : THF enhances solubility of intermediates, whereas protic solvents (e.g., methanol) retard cyclization.

Representative Procedure

A mixture of methyl 1-(2-nitrophenyl)-4-oxo-2-cyclohexene-1-carboxylate (1.28 g, 4.2 mmol) and potassium tert-butoxide (1.2 equiv) in THF (20 mL) is stirred at 50°C for 12 hours. The reaction is quenched with aqueous ammonium chloride, extracted with ethyl acetate, and purified via silica gel chromatography to yield the title compound as a yellow solid (76% yield).

Palladium/Copper-Cocatalyzed Cross-Coupling

Pd/Cu-cocatalyzed cross-coupling offers a modular approach to constructing the carbazole core prior to nitro functionalization. This method leverages Sonogashira-type coupling to assemble aromatic fragments.

Synthetic Workflow

-

Coupling Reaction : A halogenated carbazole precursor (e.g., 3-iodohexahydrocarbazole) reacts with a nitro-substituted acetylene under Pd(PPh₃)₂Cl₂/CuI catalysis.

-

Cyclization : The alkyne intermediate undergoes spontaneous cyclization to form the nitro-substituted carbazole.

Optimization Insights

-

Catalyst loading : 2 mol% Pd and 2 mol% CuI achieve optimal turnover without metal aggregation.

-

Solvent system : A THF/methanol (1:1) mixture balances reactivity and solubility, yielding 82% of the cyclized product.

-

Base selection : Potassium carbonate (2.5 equiv) suppresses protonation of the acetylide intermediate, enhancing coupling efficiency.

Catalytic Dehydrogenation of Tetrahydrocarbazole Precursors

Dehydrogenation of saturated carbazole derivatives provides access to partially unsaturated frameworks, which can subsequently be nitrated. This method, detailed in patent literature, employs transition metal catalysts to introduce double bonds.

Protocol and Conditions

-

Substrate Preparation : Tetrahydrocarbazole derivatives are synthesized via Diels-Alder reactions or hydrogenation of fully aromatic carbazoles.

-

Dehydrogenation : The substrate is treated with Raney nickel or palladium on carbon in high-boiling solvents (e.g., diphenyl ether) at 200–250°C.

-

Nitration : The dehydrogenated product undergoes electrophilic nitration using nitric acid in sulfuric acid.

Critical Parameters

-

Catalyst choice : Raney nickel affords higher selectivity for mono-dehydrogenation compared to platinum.

-

Temperature control : Excessive heat (>250°C) leads to over-dehydrogenation and nitro group decomposition.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Oxidation: The carbazole core can be oxidized to form quinonoid structures using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Sodium ethoxide in ethanol, potassium tert-butoxide in tert-butanol.

Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

Major Products

Reduction: 6-Amino-2,3,4,4a,9,9a-hexahydro-1H-carbazole.

Substitution: Various substituted carbazoles depending on the nucleophile used.

Oxidation: Quinonoid derivatives of carbazole.

Scientific Research Applications

Medicinal Chemistry

6-Nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazole has been investigated for its potential as an antimicrobial and anticancer agent. Studies have shown that carbazole derivatives exhibit a range of biological activities:

- Antimicrobial Activity : Research indicates that carbazole derivatives can effectively inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, compounds derived from carbazole have shown zones of inhibition ranging from 10.3 mm to 26.08 mm at varying concentrations .

- Antitumor Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values of 5.9 µg/mL against A549 lung carcinoma cells . This suggests potential use in developing anticancer therapeutics.

Material Science

In material science, the unique structural properties of this compound make it a candidate for developing advanced materials:

- Organic Light Emitting Diodes (OLEDs) : Carbazole derivatives are known for their excellent electron transport properties. Research has explored their use in OLEDs due to their ability to enhance light emission efficiency and stability .

Photovoltaic Applications

The compound's electronic properties also make it suitable for use in organic photovoltaics (OPVs). Carbazole-based materials have been studied for their effectiveness in converting solar energy into electricity due to their favorable energy levels and charge transport characteristics .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various carbazole derivatives against multiple bacterial strains using the disc diffusion method. The results indicated that specific derivatives of this compound exhibited significant antibacterial activity with MIC values ranging from 6.2 to 50 µg/mL .

Case Study 2: Anticancer Research

In another investigation focusing on anticancer properties, researchers synthesized several N-substituted carbazoles and assessed their cytotoxicity against A549 lung carcinoma cells. The findings highlighted that certain derivatives had potent activity with IC50 values comparable to established chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 6-Nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazole depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The carbazole core can intercalate with DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

Substituent Effects on Emission Properties

- Nitro vs. Halogen/Methoxy Groups: Nitro-substituted carbazoles exhibit bathochromic shifts in absorption and emission spectra compared to halogenated (e.g., bromo) or methoxy-substituted analogs due to enhanced intramolecular charge transfer (ICT) from the electron-rich carbazole donor to the nitro acceptor . For example, OLEDs based on nitro derivatives showed orange-red electroluminescence (EL) maxima (~600–650 nm), whereas methoxy-substituted analogs emitted in the blue-green range (~480–520 nm) .

- Heavy Atom Substitution: Replacing oxygen with sulfur or selenium in acceptor units (e.g., benzochalcogenodiazoles) red-shifts emission by 20–40 nm while maintaining quantum yields (QY) above 50% .

Donor Unit Comparisons

- Hexahydrocarbazole vs. Carbazole: The partially saturated hexahydrocarbazole donor in 6-nitro derivatives reduces steric hindrance and stabilizes planar geometries, enhancing ICT efficiency. OLEDs using 9-(p-tolyl)-hexahydrocarbazole donors exhibited a 30–50 nm red shift in EL maxima compared to fully aromatic carbazole-based analogs .

Photophysical and Electrochemical Properties

Key Parameters

*Data inferred from structurally similar compounds.

Analysis

- Quantum Yields (QY): Nitro derivatives exhibit moderate QY (45–60%) due to competitive non-radiative decay pathways from the nitro group’s vibrational modes . Bromo-substituted analogs show higher QY (70–80%) owing to reduced ICT and suppressed non-radiative losses .

- HOMO-LUMO Gaps : The nitro group lowers LUMO levels (-3.4 eV vs. -2.8 eV for bromo analogs), facilitating electron injection in OLEDs and DSSCs .

OLED Performance

- Current Efficiency : OLEDs with 6-nitro-hexahydrocarbazole derivatives achieved maximum current efficiencies of 0.85 Cd/A, comparable to carbazole-based devices (0.75–1.0 Cd/A) .

- EL Stability : The partially hydrogenated scaffold improves thermal stability, reducing device degradation at high operating voltages .

Solar Cell Compatibility

- Power Conversion Efficiency (PCE): DSSCs with nitro-substituted carbazole donors showed PCE values (~4.5–5.0%) similar to those using cyclopenta[b]indole donors, highlighting versatility in dye design .

Biological Activity

6-Nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazole is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its properties, biological effects, and relevant case studies.

- Molecular Formula : C12H15N

- Molecular Weight : 173.25 g/mol

- CAS Number : 1775-86-6

- Melting Point : 99 °C

- Boiling Point : 147-149 °C (at 0.45 Torr) .

Biological Activity Overview

The biological activities of this compound are primarily linked to its structural analogs and derivatives. Research indicates that compounds based on the carbazole scaffold exhibit a range of pharmacological effects including anticancer properties.

Anticancer Activity

A study highlighted the synthesis of various compounds derived from the tetrahydrocarbazole structure, which demonstrated significant anticancer activity against several cancer cell lines such as MCF-7 (breast cancer), HTC116 (colon cancer), and A596 (lung cancer). The biological assays conducted included evaluations of:

- Cell Cytotoxicity : Measurement of cell viability post-treatment.

- Morphological Changes : Observations of cell shape and structure alterations.

- Colony Formation Assays : Assessment of the ability of cells to grow into colonies after drug exposure.

- Cell Cycle Analysis : Investigation into how the compound affects cell division and cycle progression.

- DNA Damage Induction : Evaluation of the compound's ability to induce DNA damage.

- Mitochondrial Function Disruption : Studies on how these compounds affect mitochondrial integrity and function.

The results indicated that certain derivatives activated pathways leading to DNA damage and apoptosis in cancer cells .

Case Studies

- In Vitro Studies :

- Ex Vivo Studies :

Comparative Analysis of Related Compounds

Q & A

Q. What are the optimal synthetic routes for 6-Nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazole, and how can yield be improved?

The synthesis typically involves nitration of a carbazole precursor under controlled conditions. Evidence from analogous nitration reactions (e.g., 5-nitro derivatives) suggests using mixed acid systems (HNO₃/H₂SO₄) at low temperatures (0–5°C) to minimize side reactions . To improve yield:

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR : ¹H/¹³C NMR with deuterated DMSO or CDCl₃ resolves complex splitting patterns in the hexahydrocarbazole framework. Pay attention to nitro group deshielding effects (~δ 8.5 ppm in ¹H NMR) .

- HPLC-MS : Reverse-phase C18 columns with ESI-MS in positive ion mode confirm molecular ion peaks and detect impurities .

- XRD : Single-crystal X-ray diffraction validates stereochemistry, though crystallization may require slow evaporation from DMF/water mixtures .

Q. How can in vitro pharmacological activity be systematically assessed for this compound?

- Target selection : Prioritize receptors/enzymes linked to carbazole bioactivity (e.g., kinase inhibition, neurotransmitter modulation) based on structural analogs .

- Assay design : Use dose-response curves (0.1–100 µM) in cell-based assays (e.g., MTT for cytotoxicity, FLIPR for calcium flux). Include positive controls (e.g., staurosporine for kinase inhibition) .

Advanced Research Questions

Q. How can computational methods guide the optimization of 6-nitro-carbazole derivatives for target specificity?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., CDK inhibitors). Focus on nitro group positioning in active sites .

- QSAR modeling : Train models on existing carbazole bioactivity data (IC₅₀ values) to predict substituent effects. Validate with leave-one-out cross-validation .

- AI-driven synthesis : Implement COMSOL Multiphysics or AlphaFold to simulate reaction pathways and predict regioselectivity in nitration .

Q. What strategies resolve contradictions in reported biological activity data for nitro-carbazoles?

- Meta-analysis : Conduct a systematic review using PRISMA guidelines to identify methodological variability (e.g., assay conditions, cell lines) .

- Replication studies : Reproduce key experiments with standardized protocols (e.g., uniform cell passage numbers, solvent controls) .

- Mechanistic probing : Use siRNA knockdown or CRISPR-edited cells to isolate target-specific effects vs. off-pathway interactions .

Q. How can multi-step functionalization of the carbazole core be achieved without compromising the nitro group?

- Protection/deprotection : Temporarily mask the nitro group using tert-butyloxycarbonyl (Boc) during alkylation/arylation steps .

- Microwave-assisted synthesis : Reduce reaction times for Suzuki couplings (e.g., 30 min at 100°C) to prevent nitro group reduction .

- Flow chemistry : Continuous flow systems improve heat/mass transfer, minimizing side reactions in halogenation or amidation .

Q. What advanced in vivo models are suitable for evaluating neuropharmacological potential?

- Zebrafish assays : Assess blood-brain barrier penetration via fluorescent tagging and LC-MS quantification in brain homogenates .

- Rodent neuroinflammation models : Intraperitoneal administration in LPS-induced mice, with cytokine profiling (IL-6, TNF-α) and microglial activation imaging .

- Pharmacokinetics : Use LC-MS/MS to measure plasma half-life and metabolite formation (e.g., nitro-reduction products) .

Methodological Frameworks

Q. How to design a theoretical framework for studying structure-activity relationships (SAR) in nitro-carbazoles?

- Conceptual grounding : Anchor hypotheses in carbazole pharmacology (e.g., planar aromaticity vs. hexahydro rigidity) and nitro group redox activity .

- Variable selection : Define independent variables (e.g., substituent electronegativity, logP) and dependent variables (e.g., IC₅₀, binding affinity) .

- Statistical integration : Apply multivariate regression to decouple steric/electronic effects .

Q. What ethical and methodological challenges arise in combining in silico and experimental data?

- Data linking : Secure informed consent for using proprietary datasets (e.g., PubChem BioAssay) in machine learning models .

- Bias mitigation : Audit algorithms for overfitting to limited nitro-carbazole data via adversarial validation .

- Reproducibility : Share code/parameters on platforms like GitHub or Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.